

Application Notes and Protocols for the Quantification of LEI-106

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Compound of Interest

Compound Name: *LEI-106*

Cat. No.: *B15614893*

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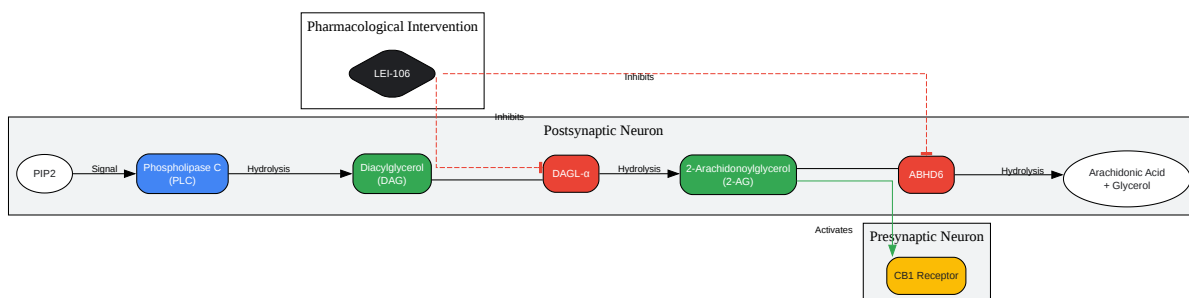
Introduction

LEI-106 is a potent and selective dual inhibitor of diacylglycerol lipase α (DAGL- α) and α/β -hydrolase domain 6 (ABHD6)[1][2]. These enzymes play crucial roles in the endocannabinoid system, primarily through the regulation of 2-arachidonoylglycerol (2-AG), a key endocannabinoid lipid mediator[3][4]. DAGL- α is the primary enzyme responsible for the biosynthesis of 2-AG from diacylglycerol (DAG) in the central nervous system, while ABHD6 is one of the enzymes responsible for its degradation[3][4][5]. The ability to accurately quantify **LEI-106** in biological matrices is essential for pharmacokinetic studies, pharmacodynamic assessments, and overall drug development.

These application notes provide a detailed protocol for the quantification of **LEI-106** in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique[6][7][8].

Signaling Pathway of DAGL- α and ABHD6

The following diagram illustrates the central role of DAGL- α and ABHD6 in the 2-AG signaling pathway.



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DAGL-α and ABHD6 in the 2-AG signaling pathway and inhibition by LEI-106.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the UPLC-MS/MS method for **LEI-106** quantification in human plasma.

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Limit of Detection (LOD)	0.5 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 12%
Accuracy (%RE)	$\pm 15\%$
Recovery	> 85%
Matrix Effect	Minimal

Experimental Protocols

UPLC-MS/MS Method for LEI-106 Quantification in Plasma

This protocol details the validated method for determining the concentration of **LEI-106** in plasma samples.

1.1. Materials and Reagents

- **LEI-106** reference standard (purity >98%)
- Stable isotope-labeled internal standard (SIL-IS), e.g., **LEI-106-d4** (purity >98%)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water

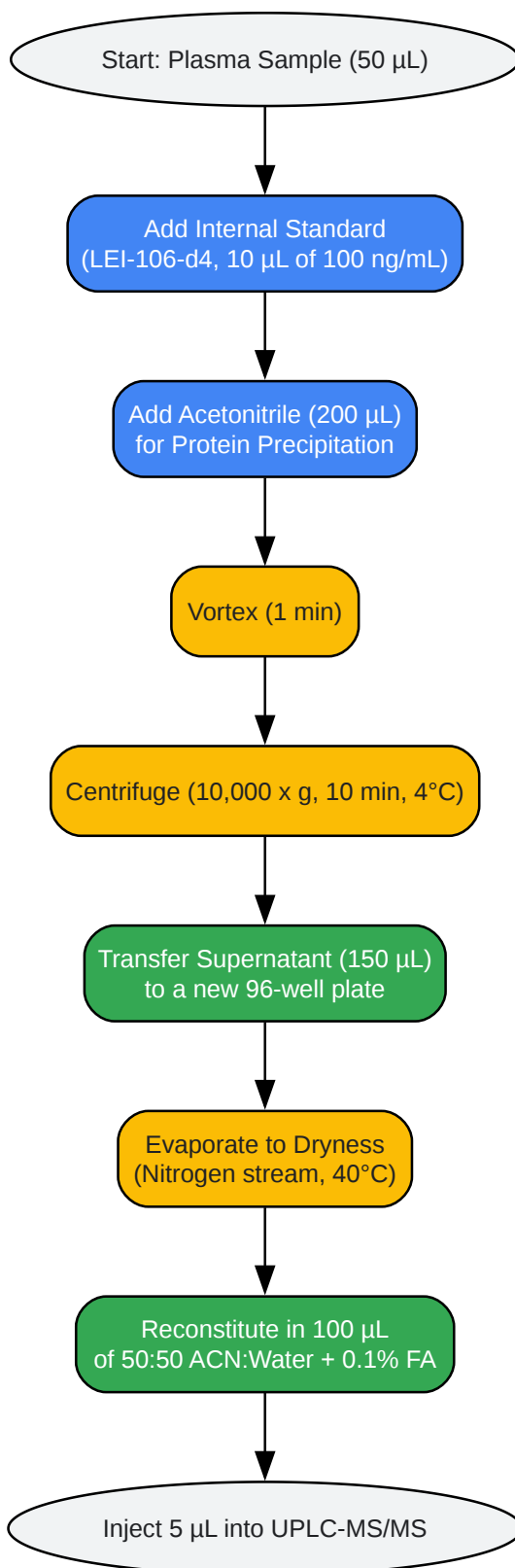
- Human plasma (K2-EDTA)

1.2. Instrumentation

- UPLC system (e.g., Waters ACQUITY UPLC)
- Tandem mass spectrometer (e.g., Sciex Triple Quad 6500+)
- Analytical column: ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 50 mm

1.3. Sample Preparation (Protein Precipitation)

The workflow for sample preparation is outlined in the diagram below.



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Workflow for plasma sample preparation.

Protocol Steps:

- Thaw plasma samples on ice.
- To 50 μ L of plasma in a microcentrifuge tube, add 10 μ L of the internal standard working solution (100 ng/mL **LEI-106**-d4).
- Add 200 μ L of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer 150 μ L of the supernatant to a clean 96-well plate.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase A and B mixture (50:50 v/v) containing 0.1% formic acid.
- Inject 5 μ L of the reconstituted sample into the UPLC-MS/MS system.

1.4. UPLC Conditions

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Gradient Program:

Time (min)	%B
0.0	20
0.5	20
2.5	95
3.0	95
3.1	20

| 4.0 | 20 |

1.5. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Ion Source Temperature: 550°C
- IonSpray Voltage: 5500 V
- Curtain Gas: 35 psi
- Collision Gas: 9 psi
- MRM Transitions:

Analyte	Q1 (m/z)	Q3 (m/z)	DP (V)	CE (V)	CXP (V)
LEI-106	485.2	225.1	80	35	12

| **LEI-106**-d4 (IS) | 489.2 | 229.1 | 80 | 35 | 12 |

(DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential)

1.6. Data Analysis and Quantification

- Integrate the peak areas for **LEI-106** and the internal standard (**LEI-106**-d4).

- Calculate the peak area ratio (**LEI-106** / **LEI-106-d4**).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of **LEI-106** in the unknown samples by interpolation from the calibration curve using a weighted ($1/x^2$) linear regression.

Method Validation Protocol

A full validation of the analytical method should be performed according to regulatory guidelines. The following experiments are recommended:

2.1. Selectivity and Specificity

- Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of **LEI-106** and the internal standard.

2.2. Linearity and Range

- Prepare a series of calibration standards in plasma (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) to establish the linear range of the assay.

2.3. Accuracy and Precision

- Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
- Analyze five replicates of each QC level on three separate days to determine intra- and inter-day accuracy and precision.

2.4. Recovery and Matrix Effect

- Assess the extraction recovery by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
- Evaluate the matrix effect by comparing the peak areas of analytes in post-extraction spiked plasma samples to those in neat solution.

2.5. Stability

- Evaluate the stability of **LEI-106** in plasma under various conditions:
 - Freeze-thaw stability: After three freeze-thaw cycles.
 - Short-term stability: At room temperature for at least 4 hours.
 - Long-term stability: At -80°C for an extended period (e.g., 30 days).
 - Autosampler stability: In the reconstituted sample matrix for the expected duration of an analytical run.

Conclusion

The UPLC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of **LEI-106** in plasma. This detailed protocol and the associated validation parameters will be invaluable for researchers and drug development professionals working with this novel dual inhibitor, enabling reliable characterization of its pharmacokinetic profile.

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